Ald-Ph-amido-PEG4-propargyl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ald-Ph-amido-PEG4-propargyl is synthesized through a series of chemical reactions involving the coupling of PEG units with an alkyne group and a benzyl amide moiety. The synthesis typically involves the following steps:
Amidation: The formation of an amide bond between the PEGylated compound and the benzyl amide.
Alkyne Introduction: The incorporation of an alkyne group to enable click chemistry reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used to carry out the PEGylation, amidation, and alkyne introduction steps.
Purification: The product is purified using techniques such as chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ald-Ph-amido-PEG4-propargyl primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction is highly efficient and selective, forming a stable triazole linkage.
Common Reagents and Conditions
Reagents: Azide-containing molecules, copper(I) catalysts.
Conditions: The reaction is typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
Major Products
The major product formed from the CuAAc reaction is a triazole-linked conjugate, which is highly stable and suitable for various applications in bioconjugation and drug delivery .
Scientific Research Applications
Ald-Ph-amido-PEG4-propargyl has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the labeling and tracking of biomolecules in cellular and molecular biology studies.
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Employed in the production of advanced materials and nanotechnology applications
Mechanism of Action
Ald-Ph-amido-PEG4-propargyl exerts its effects through the formation of stable triazole linkages via CuAAc reactions. The alkyne group in the compound reacts with azide-containing molecules in the presence of a copper(I) catalyst, forming a triazole ring. This reaction is highly specific and efficient, making it ideal for bioconjugation and drug delivery applications .
Comparison with Similar Compounds
Similar Compounds
Succinic anhydride: A non-cleavable ADC linker used in similar applications.
EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester): A heterobifunctional crosslinking agent.
Fmoc-8-amino-3,6-dioxaoctanoic acid: A cleavable ADC linker used in the synthesis of antibody-drug conjugates.
Uniqueness
Ald-Ph-amido-PEG4-propargyl is unique due to its non-cleavable nature and the presence of a 4-unit PEG linker, which provides enhanced solubility and stability. Its ability to undergo CuAAc reactions with high efficiency and specificity makes it a valuable tool in various scientific and industrial applications .
Properties
IUPAC Name |
4-formyl-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO6/c1-2-8-23-10-12-25-14-15-26-13-11-24-9-7-20-19(22)18-5-3-17(16-21)4-6-18/h1,3-6,16H,7-15H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLOURHNEMIXPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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